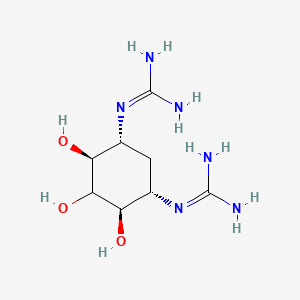

2-Deoxystreptidine

Description

Significance of 2-Deoxystreptamine (B1221613) as a Core Aminocyclitol Scaffold in Natural Products Research

2-Deoxystreptamine (2-DOS) stands as a pivotal and chemically stable aminocyclitol scaffold, forming the structural nucleus for a majority of clinically vital aminoglycoside antibiotics researchgate.netnih.govnih.govsigmaaldrich.com. These compounds, primarily isolated from Streptomyces and related actinomycetes, are characterized by amino sugars linked via glycosidic bonds to a dibasic aminocyclitol core, most commonly 2-deoxystreptamine nih.govwikipedia.orgmedmuv.com. The 2-DOS moiety serves as the central aglycone, to which various deoxyaminosugars are attached, creating structurally diverse pseudo-oligosaccharides researchgate.netontosight.ai.

The conserved nature of the 2-deoxystreptamine ring, particularly the amino groups at positions 1 and 3, is critical for the binding affinity and mechanism of action of these antibiotics. This scaffold is essential for interaction with the decoding site of the bacterial 16S ribosomal RNA (rRNA), thereby inhibiting bacterial protein synthesis ontosight.aiembopress.orgucsd.edunih.gov. The specific substitution pattern on the 2-DOS ring dictates the classification of different aminoglycoside families. For instance, the neomycin class typically features a 4,5-disubstituted 2-deoxystreptamine core, while the kanamycin (B1662678) and gentamicin (B1671437) classes are characterized by a 4,6-disubstituted core embopress.orgucsd.edufrontiersin.org. It is important to note that streptomycin (B1217042), while a seminal aminoglycoside, contains a different aminocyclitol core known as streptidine (B14820), rather than 2-deoxystreptamine wikipedia.orgmedmuv.comnih.gov.

| Aminoglycoside Class | 2-Deoxystreptamine Substitution Pattern | Representative Examples |

| Neomycin Class | 4,5-disubstituted | Neomycin B, Paromomycin |

| Kanamycin Class | 4,6-disubstituted | Kanamycin A, Tobramycin (B1681333) |

| Gentamicin Class | 4,6-disubstituted | Gentamicin C complex |

| Butirosin (B1197908) | 4,5-disubstituted | Butirosin A, Butirosin B |

| Apramycin | 2-Deoxystreptamine moiety present | Apramycin |

Historical Context of 2-Deoxystreptamine Discovery and its Role in Aminoglycoside Biosynthesis Elucidation

The journey to understanding 2-deoxystreptamine began with the groundbreaking discovery of streptomycin in 1944 by Selman Waksman, which heralded the era of aminoglycoside antibiotic research wikipedia.orgmedmuv.comresearchgate.net. This initial discovery spurred the isolation and characterization of numerous other aminoglycosides, including neomycin (1949) and kanamycin (1957), many of which featured the 2-deoxystreptamine core nih.govresearchgate.net.

The elucidation of the complex biosynthetic pathways leading to these molecules has been a significant area of academic inquiry. Early research involved the use of "mutational biosynthesis" or "mutasynthesis," a technique where microorganisms with blocked biosynthetic pathways ("idiotrophs") are supplemented with specific molecular precursors. For example, feeding the guanidinocyclitol "2-deoxystreptidine" to a Streptomyces griseus mutant that was deficient in streptomycin production led to the generation of a novel antibiotic, streptomutin A evitachem.comannualreviews.orgnih.govjst.go.jp. This approach provided crucial insights into how these complex structures are assembled and demonstrated the potential for creating new antibiotic variants.

More recently, advances in molecular biology and genomics have revolutionized the study of aminoglycoside biosynthesis. The identification and characterization of gene clusters responsible for the production of 2-deoxystreptamine-containing antibiotics, along with the enzymes involved (such as 2-deoxy-scyllo-inosose (B3429959) synthase, DOIS), have provided a detailed roadmap of these pathways researchgate.netnih.govrsc.orgnih.govgenome.jpnih.gov. Understanding these enzymatic steps, including transamination reactions that convert intermediates like 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine (B1216308), has been key to deciphering the assembly of the 2-DOS scaffold researchgate.netrsc.orggenome.jpnih.gov.

Overview of Research Trajectories in 2-Deoxystreptamine Studies

Research surrounding 2-deoxystreptamine continues to evolve, driven by the need to combat antibiotic resistance and explore novel therapeutic applications. Key research trajectories include:

Synthetic Chemistry and Derivative Development: The development of efficient synthetic routes to orthogonally protected 2-deoxystreptamine has been pursued to serve as a versatile scaffold for creating novel aminoglycoside analogues rsc.org. These synthetic efforts aim to generate compounds with improved efficacy against resistant bacterial strains and potentially reduced toxicity.

Metabolic Engineering and Biosynthetic Pathway Manipulation: A significant area of research involves understanding and engineering the biosynthetic pathways of 2-DOS-containing antibiotics nih.govsigmaaldrich.com. By manipulating genes and enzymes involved in these pathways, researchers aim to enhance the production of existing antibiotics, generate novel semi-synthetic variants, or even produce entirely new aminoglycoside structures through combinatorial biosynthesis and heterologous expression nih.govsigmaaldrich.comresearchgate.net.

Exploration of New Therapeutic Targets: Beyond their traditional role as antibacterial agents, derivatives based on the 2-deoxystreptamine scaffold are being investigated for other therapeutic applications. Notably, 2-DOS conjugates have shown promise as RNA ligands capable of inhibiting the maturation of oncogenic microRNAs (miRNAs), suggesting potential in cancer therapy nih.gov. Furthermore, modifications to aminoglycosides, such as creating amphiphilic derivatives, are being explored for broader antimicrobial spectra and other therapeutic uses frontiersin.org.

Mechanism of Action Studies: Ongoing research continues to refine the understanding of how aminoglycosides interact with their molecular targets, primarily the bacterial 16S rRNA. The role of the 2-deoxystreptamine core in facilitating these interactions and inducing translational errors is a subject of continuous investigation ontosight.aiembopress.orgucsd.edunih.gov.

The enduring significance of 2-deoxystreptamine as a core scaffold underscores its importance in both historical antibiotic discovery and contemporary drug development, promising continued innovation in the fight against infectious diseases and other health challenges.

Compound Name List:

2-Deoxystreptamine (2-DOS)

this compound

Streptidine

Streptomycin

Neomycin

Kanamycin

Gentamicin

Tobramycin

Paromomycin

Butirosin

Apramycin

Streptomutin A

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18N6O3 |

|---|---|

Molecular Weight |

246.27 g/mol |

IUPAC Name |

2-[(1R,2S,4R,5S)-5-(diaminomethylideneamino)-2,3,4-trihydroxycyclohexyl]guanidine |

InChI |

InChI=1S/C8H18N6O3/c9-7(10)13-2-1-3(14-8(11)12)5(16)6(17)4(2)15/h2-6,15-17H,1H2,(H4,9,10,13)(H4,11,12,14)/t2-,3+,4+,5-,6? |

InChI Key |

PYSUDYHJSLFULD-KFJBKXNJSA-N |

SMILES |

C1C(C(C(C(C1N=C(N)N)O)O)O)N=C(N)N |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@@H]([C@H]1N=C(N)N)O)O)O)N=C(N)N |

Canonical SMILES |

C1C(C(C(C(C1N=C(N)N)O)O)O)N=C(N)N |

Origin of Product |

United States |

Biosynthetic Pathways of 2 Deoxystreptidine

Precursor Utilization in 2-Deoxystreptidine Biosynthesis

The construction of the this compound core originates from a readily available precursor within the cell, highlighting the efficiency of microbial secondary metabolism.

The biosynthetic journey to this compound commences with D-glucose-6-phosphate, a central molecule in carbohydrate metabolism. nih.govnih.gov This phosphorylated sugar serves as the foundational building block from which the six-membered carbocyclic ring of this compound is derived. The utilization of such a ubiquitous precursor underscores the integration of primary and secondary metabolic pathways in the production of these complex natural products.

The conversion of D-glucose-6-phosphate to this compound proceeds through a series of well-defined chemical intermediates. The first committed step is the formation of 2-deoxy-scyllo-inosose (B3429959) (DOI), a key carbocyclic intermediate. nih.govnih.gov Subsequent enzymatic modifications, including transamination and oxidation/reduction reactions, lead to the formation of other critical intermediates. One such identified intermediate is S-11-P, which has been confirmed to be on the direct pathway to this compound. Current time information in Shropshire, GB.researchgate.net Further steps in the cascade involve the formation of 2-deoxy-scyllo-inosamine (B1216308) (DOIA). researchgate.net

| Intermediate | Description |

| D-Glucose-6-Phosphate | The initial six-carbon sugar substrate. |

| 2-Deoxy-scyllo-inosose (DOI) | The first carbocyclic intermediate formed. |

| S-11-P | An aminocyclitol intermediate confirmed in the biosynthetic pathway. |

| 2-Deoxy-scyllo-inosamine (DOIA) | An aminated intermediate downstream of DOI. |

Enzymology of this compound Formation

The intricate chemical transformations in the this compound pathway are orchestrated by a dedicated set of enzymes. Of particular importance is the enzyme responsible for the initial cyclization event.

The key enzyme catalyzing the formation of the carbocyclic ring from D-glucose-6-phosphate is 2-deoxy-scyllo-inosose synthase, an enzyme known by various names including DOIS, NeoC, and BtrC depending on the producing organism. nih.gov

The catalytic mechanism of 2-deoxy-scyllo-inosose synthase is a complex, multi-step process that bears resemblance to the reaction catalyzed by dehydroquinate synthase. nih.govnih.gov The reaction is initiated by the oxidation of the C-4 hydroxyl group of the D-glucose-6-phosphate substrate. This is followed by the elimination of the phosphate (B84403) group from C-6. Subsequently, the C-4 position is reduced, and an intramolecular aldol-type condensation occurs to form the six-membered carbocycle of 2-deoxy-scyllo-inosose. researchgate.net This intricate sequence of events is tightly controlled within the enzyme's active site.

Structural studies of 2-deoxy-scyllo-inosose synthase have provided significant insights into its function. The enzyme typically exists as a dimer. nih.gov The active site is located at the interface between the N-terminal and C-terminal domains of each monomer. nih.gov A divalent metal ion, often cobalt, is coordinated within the active site and is crucial for catalysis. nih.gov Key amino acid residues play critical roles in the catalytic mechanism. For instance, a glutamate (B1630785) residue is proposed to be involved in the phosphate elimination step. nih.gov Additionally, a specific lysine (B10760008) residue has been identified as a key nucleophile within the active site, participating in the reaction cascade. nih.gov

| Enzyme | Function | Key Active Site Features |

| 2-Deoxy-scyllo-inosose Synthase (DOIS/NeoC/BtrC) | Catalyzes the formation of 2-deoxy-scyllo-inosose from D-glucose-6-phosphate. | Dimeric structure, active site at domain interface, requires a divalent metal ion (e.g., Co2+), involves key glutamate and lysine residues. |

2-Deoxy-scyllo-inosose Synthase (DOIS/NeoC/BtrC)

Microorganisms Involved in this compound Biosynthesis

The biosynthesis of 2-deoxystreptamine (B1221613) is a hallmark of several bacterial genera, most notably those belonging to the actinomycetes. These microorganisms are prolific producers of a wide array of secondary metabolites, including the clinically important aminoglycoside antibiotics.

Streptomyces species are renowned for their ability to produce a vast number of antibiotics. Streptomyces fradiae is a well-studied producer of neomycin, an aminoglycoside antibiotic that contains the 2-deoxystreptamine moiety. nih.govrsc.orgresearchgate.net The complete neomycin biosynthetic gene cluster has been cloned from S. fradiae, leading to the identification and characterization of the enzymes responsible for 2-deoxystreptamine formation, namely NeoA, NeoB, and NeoC. nih.govresearchgate.net The characterization of these enzymes from S. fradiae has provided a comprehensive understanding of the biosynthetic pathway at a molecular level. nih.gov

Bacillus circulans is another significant producer of 2-deoxystreptamine-containing aminoglycosides, including butirosin (B1197908). nih.govnih.gov Research on this bacterium has been instrumental in elucidating the biosynthetic pathway, with the isolation of intermediates and the characterization of key enzymes such as BtrC (DOIS) and BtrS (aminotransferase). nih.govnih.govnih.gov The study of 2-deoxystreptamine-negative mutants of B. circulans has also provided valuable insights into the sequence of enzymatic reactions. nih.govnih.gov

Beyond Streptomyces and Bacillus, a wide range of other actinomycetes are known to produce aminoglycoside antibiotics, indicating their capacity for 2-deoxystreptamine biosynthesis. microbiologysociety.orguniversiteitleiden.nl The genetic machinery for producing these compounds is often found in biosynthetic gene clusters within the genomes of these filamentous bacteria. microbiologysociety.org The diversity of actinomycetes in various environments, including soil, suggests a vast potential for the discovery of novel aminoglycoside structures built upon the 2-deoxystreptamine scaffold. nih.govmicrobiologyjournal.org

| Microorganism | Associated Antibiotic | Key Enzymes Characterized | Reference |

|---|---|---|---|

| Streptomyces fradiae | Neomycin | NeoA (dehydrogenase), NeoB/Neo6 (aminotransferase), NeoC (synthase) | nih.govrsc.org |

| Bacillus circulans | Butirosin | BtrC (synthase), BtrS/BtrR (aminotransferase), BtrE (dehydrogenase) | nih.govrsc.orgnih.gov |

Genetic and Molecular Basis of 2 Deoxystreptidine Biosynthesis

Identification and Characterization of Biosynthetic Gene Clusters

The genetic blueprints for 2-deoxystreptamine (B1221613) (2-DOS) biosynthesis are located within dedicated biosynthetic gene clusters (BGCs) in producer organisms, primarily bacteria from the orders Actinomycetales and Bacillales. researchgate.net Through genomic sequencing and molecular cloning, several BGCs responsible for producing 2-DOS-containing aminoglycosides have been identified and characterized. These include the gene clusters for gentamicin (B1671437) (gtm), tobramycin (B1681333) (tbm), neomycin (neo), and butirosin (B1197908) (btr). researchgate.netdevibasnet.com

The core pathway for 2-DOS synthesis begins with glucose-6-phosphate and involves a series of enzymatic reactions catalyzed by proteins encoded within these clusters. researchgate.netresearchgate.net Key steps include the conversion of glucose-6-phosphate to 2-deoxy-scyllo-inosose (B3429959) (DOI), a critical intermediate, followed by two amination steps and a final reduction. researchgate.net Specific genes encoding the enzymes for these steps have been identified within the BGCs. For instance, in the gentamicin-producing Micromonospora echinospora, the gtmA, gtmB, gtmC, and gtmD genes are implicated in 2-DOS biosynthesis, with gtmA encoding the crucial 2-deoxy-scyllo-inosose synthase. devibasnet.com Similarly, the tobramycin cluster from Streptomyces tenebrarius contains homologous genes responsible for the synthesis of the 2-DOS core. devibasnet.com

| Aminoglycoside | Gene Cluster Abbreviation | Producing Organism | Key Identified 2-DOS Biosynthesis Genes |

|---|---|---|---|

| Gentamicin | gtm | Micromonospora echinospora | gtmA (DOI synthase), gtmB, gtmC, gtmD |

| Neomycin | neo | Streptomyces fradiae | Homologs to other 2-DOS synthesis genes |

| Butirosin | btr | Bacillus circulans | btrC (DOI synthase) |

| Tobramycin | tbm | Streptomyces tenebrarius | Homologs to other 2-DOS synthesis genes |

| Kanamycin (B1662678) | kan | Streptomyces kanamyceticus | Homologs to other 2-DOS synthesis genes |

Gene Homologies and Evolutionary Relationships in Aminoglycoside Pathways

Comparative analysis of the various aminoglycoside BGCs reveals significant gene homology, particularly among the genes responsible for the biosynthesis of the conserved 2-DOS core. researchgate.net The enzymes catalyzing the initial steps, such as 2-deoxy-scyllo-inosose synthase, aminotransferases, and dehydrogenases, show high sequence similarity across different producer strains. researchgate.netdevibasnet.com This strong conservation suggests a common evolutionary origin for the 2-DOS biosynthetic pathway.

While the core 2-DOS synthesis machinery is highly conserved, the "tailoring" enzymes that subsequently modify the 2-DOS scaffold exhibit greater diversity. These enzymes, which include glycosyltransferases, methyltransferases, and acyltransferases, are responsible for attaching various sugar moieties and other functional groups, leading to the vast structural diversity seen among the different families of aminoglycoside antibiotics. researchgate.net This modular nature of the BGCs—a conserved core pathway combined with variable tailoring steps—is a hallmark of natural product biosynthesis and highlights how nature generates chemical diversity from a limited set of genes. nih.gov

Heterologous Expression Systems for 2-Deoxystreptamine Production

Heterologous expression, the process of introducing a gene or set of genes from one organism into another, has been a pivotal tool for studying and producing 2-DOS and its derivatives. nih.gov By transferring the 2-DOS BGC or a subset of its genes into a well-characterized host organism, such as Escherichia coli or non-producing Streptomyces species, researchers can overcome challenges associated with the native producer, such as slow growth or complex regulation. nih.govnih.gov

A key success in this area was the functional confirmation of the gtmA gene from the gentamicin cluster. devibasnet.com When gtmA was expressed in E. coli, the recombinant host was able to produce 2-deoxy-scyllo-inosose (DOI) from glucose-6-phosphate, definitively proving its role as a DOI synthase. researchgate.netdevibasnet.com More complex systems have also been engineered; for example, a single vector containing the multi-gene assembly for the entire 2-DOS synthesis pathway was constructed and successfully used to produce 2-DOS in an engineered E. coli strain. nih.gov These studies not only validate the function of biosynthetic genes but also establish a platform for the production of 2-DOS, which can serve as a precursor for the synthesis of novel aminoglycoside analogues. researchgate.netnih.gov

Genetic Engineering Approaches to Modulate Biosynthesis Pathways

Genetic engineering offers powerful strategies to manipulate the biosynthetic pathways of aminoglycosides to create novel compounds or improve the production of existing ones. researchgate.netnih.gov These approaches range from modifying individual enzymes to reprogramming the entire metabolic network of the host organism.

Directed evolution is a laboratory technique that mimics natural selection to engineer enzymes with improved or novel properties. illinois.eduillinois.edu This process involves generating a large library of enzyme variants through random mutagenesis and/or gene recombination, followed by screening for the desired function. While it is a powerful tool for tailoring enzyme functions like substrate specificity, activity, and stability, specific applications of directed evolution to the core enzymes of the 2-deoxystreptamine biosynthesis pathway are not widely documented in current literature. However, the remarkable substrate promiscuity observed in some downstream aminoglycoside tailoring enzymes suggests significant potential for applying directed evolution to generate novel antibiotic structures. nih.gov

Metabolic engineering aims to optimize the cellular machinery of an organism to increase the production of a target compound. lbl.gov For 2-DOS, the primary metabolic precursor is glucose-6-phosphate (Glc6P). nih.gov A key strategy for enhancing production is to redirect the flow of carbon in the host organism towards this precursor.

A successful example of this approach involved engineering Bacillus subtilis for the overproduction of DOI, the direct product of the first committed step in 2-DOS biosynthesis. nih.gov In this study, researchers disrupted competing metabolic pathways by deleting the genes pgi (encoding glucose-6-phosphate isomerase) and pgcA (encoding phosphoglucomutase). nih.gov This effectively channeled more Glc6P into the engineered DOI synthesis pathway. By combining this host engineering with the expression of a codon-optimized DOI synthase gene, the production of DOI was dramatically increased, reaching titers of up to 38.0 g/L in fed-batch fermentation. nih.gov This work demonstrates that manipulating the host's central metabolism is a highly effective strategy for boosting the production of 2-DOS pathway intermediates. nih.gov

Synthetic Chemistry of 2 Deoxystreptidine and Its Analogues

Stereochemical Control in 2-Deoxystreptidine Synthesis

Diastereoselective and Enantioselective Methodologies

The construction of this compound and its analogues often relies on strategies that establish specific stereochemical outcomes. These methodologies aim to create new stereocenters with high selectivity, either through the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.

Chiral Pool Synthesis: One established approach leverages the "chiral pool" – readily available enantiopure starting materials, such as carbohydrates rsc.orgwikipedia.org. For instance, a synthetic route to orthogonally protected 2-deoxystreptamine (B1221613) (2-DOS) has been developed starting from highly protected methyl α-D-glucopyranoside. Through a Ferrier rearrangement, this precursor is converted into an enantiopure, polyfunctionalized cyclohexane (B81311) ring, which then serves as the foundation for building the 2-DOS scaffold rsc.org. This method ensures the correct absolute configuration from the outset.

Catalytic Asymmetric Synthesis: Catalytic methods employing chiral catalysts are highly valued for their efficiency and atom economy. Chiral phosphoric acids (CPAs) have emerged as effective catalysts for the desymmetrizative glycosylation of meso-diols derived from 2-deoxystreptamine. The chirality of the CPA dictates the stereochemical outcome of the glycosylation, enabling site-selective functionalization. For example, using enantiomeric CPAs can lead to either C4-glycosylated (67:33 diastereomeric ratio, d.r.) or C6-glycosylated (86:14 d.r.) 2-deoxystreptamines rsc.org. These products can then be further elaborated into aminoglycoside derivatives, such as protected iso-neamine and iso-kanamycin B, with inverted connections at specific positions rsc.org.

Other catalytic approaches involve the use of chiral ligands with transition metals. For instance, Nugent's morpholinoisoborneol (MIB) has been utilized in the asymmetric addition of organozinc reagents to aldehydes, yielding secondary alcohols with high enantiomeric excess (ee) orgsyn.org. While not directly applied to this compound in the cited literature, such methodologies exemplify the principles of catalytic enantioselective synthesis that are transferable to complex chiral targets.

Diastereoselective Reactions: Diastereoselective synthesis focuses on controlling the relative stereochemistry between newly formed chiral centers or between existing and newly formed ones. This is often achieved through substrate control, where the inherent chirality of the molecule directs the stereochemical outcome of a reaction ethz.chslideshare.netnih.gov. For example, in the synthesis of 2-deoxy-β-linked sugars, neighboring group participation, often via a dioxalenium ion intermediate, can direct stereoselectivity mdpi.com. Similarly, the use of directing groups on glycosyl donors can influence the stereochemical outcome of glycosylation reactions mdpi.com.

Stereochemical Control in Analogues: The synthesis of this compound analogues also benefits from these stereoselective strategies. For example, research into the synthesis of N-alkyl-D-allosamines, designed as chitinase (B1577495) inhibitors, involves a "carbonyl group transfer" reaction followed by stereoselective reduction, representing a key step in controlling the stereochemistry of 2-amino-2-deoxysugars nih.gov.

Control of Stereogenic Centers

The precise control of stereogenic centers is fundamental to the successful synthesis of this compound and its analogues. This involves strategies to create, maintain, and manipulate these chiral points within the molecule.

Stereospecific and Stereoselective Reactions: Stereospecific reactions yield a specific stereoisomer, while stereoselective reactions produce a mixture of stereoisomers in unequal amounts wikipedia.org. In the context of this compound synthesis, reactions are chosen to favor the formation of the desired stereoisomer. For instance, the biosynthesis of 2-deoxystreptamine from D-glucose involves stereospecific incorporation of hydrogen atoms, highlighting the biological precision in establishing stereochemistry nih.gov.

Chiral Auxiliaries and Reagents: Chiral auxiliaries are enantiopure compounds temporarily attached to a substrate to induce diastereoselectivity in a reaction. After the desired stereochemistry is established, the auxiliary is removed and ideally recovered wikipedia.orgethz.ch. While effective, this approach requires additional synthetic steps for attachment and removal. Enantioselective reagents, used in substoichiometric amounts, can also introduce chirality catalytically wikipedia.orgethz.ch.

Stereochemical Editing: A more advanced concept is "stereochemical editing," which allows for the late-stage modification of stereocenters. This paradigm enables the fine-tuning of a molecule's three-dimensional structure by interconverting existing stereogenic centers. Photocatalytic methods, for example, have been developed to enable the mild and general interconversion of tertiary stereogenic centers, offering a complementary approach to conventional stereoselective synthesis by allowing bond connectivity to be decoupled from the intrinsic stereoselectivity of bond formation nih.gov.

Total Synthesis Approaches: The total synthesis of this compound-based antibiotics, such as ribostamycin (B1201364), has been achieved through multi-step chemical routes. One notable synthesis starts from benzene (B151609) and proceeds through a dearomative hydroamination of benzene, a critical step for introducing chirality and forming the aminocyclitol core. This approach, involving ten linear operations, underscores the complexity and ingenuity required for the bottom-up chemical synthesis of these natural products nih.gov.

The precise control over the multiple stereogenic centers in this compound and its analogues remains a cornerstone of synthetic efforts, enabling the creation of molecules with tailored biological activities.

2 Deoxystreptidine As a Precursor for Complex Molecules

Role as a Key Aglycone in Aminoglycoside Antibiotic Assembly

2-Deoxystreptidine is a cornerstone in the biosynthesis of numerous clinically important aminoglycoside antibiotics. It acts as the central scaffold, providing the necessary framework for the sequential addition of sugar residues, which ultimately dictates the antibiotic's specific properties and spectrum of activity. The structural variations in the attached sugar units, as well as the substitution patterns on the this compound ring itself, lead to the distinct characteristics of different aminoglycoside families.

For instance, aminoglycosides are broadly classified based on the substitution pattern of the this compound core. The 4,5-disubstituted class includes antibiotics such as neomycin and paromomycin, where sugar residues are attached at the C-4 and C-5 positions of the this compound ring. In contrast, the 4,6-disubstituted class, which encompasses widely used antibiotics like gentamicin (B1671437), kanamycin (B1662678), and tobramycin (B1681333), features glycosidic linkages at the C-4 and C-6 positions of the this compound moiety. Streptomycin (B1217042), while a prominent aminoglycoside, is an exception as it contains a different aglycone, streptidine (B14820), rather than this compound.

The biosynthesis of this compound itself is a complex enzymatic process, typically originating from glucose-6-phosphate through intermediates like 2-deoxy-scyllo-inosose (B3429959) (DOI). Microorganisms such as Streptomyces fradiae are known producers of this compound, employing specific enzymes like DOI synthase and various aminotransferases and dehydrogenases to construct this essential core unit.

Table 1: Representative Aminoglycoside Antibiotics and their Aglycone Cores

| Antibiotic Class | Representative Antibiotics | Aglycone Core | Substitution Pattern on Aglycone |

| 4,5-Disubstituted | Neomycin, Paromomycin, Ribostamycin (B1201364) | This compound | 4,5-disubstituted |

| 4,6-Disubstituted | Gentamicin, Kanamycin, Tobramycin, Amikacin (B45834) | This compound | 4,6-disubstituted |

| Other | Streptomycin | Streptidine | N/A (does not contain 2-DOS) |

The intricate assembly process, involving precise enzymatic additions of sugar units to the this compound scaffold, highlights its central role in defining the structural integrity and biological activity of this crucial class of antimicrobial agents.

Mutasynthesis Applications utilizing this compound

Mutasynthesis, a powerful technique in microbial biosynthesis, leverages genetically modified microorganisms (idiotrophs) that are blocked in a specific biosynthetic pathway. By feeding these mutants with a precursor molecule that the organism can no longer synthesize, researchers can guide the cell to produce novel or modified compounds. This compound has been instrumental in mutasynthesis strategies aimed at generating new aminoglycoside structures.

Generation of Novel Aminoglycoside Structures

A notable application of mutasynthesis involving this compound is the production of streptomutin A. In this instance, a Streptomyces griseus mutant (MIT-A5) that was unable to produce streptomycin unless supplemented with streptidine was found to produce a novel antibiotic, streptomutin A, when fed with this compound instead of streptidine. This demonstrated that this compound could be incorporated into the streptomycin biosynthetic machinery, albeit leading to a modified product. This approach highlights the potential for creating structural analogs of existing antibiotics by providing alternative aglycones to blocked mutants, thereby exploring new chemical space for antimicrobial agents.

Incorporation into Diverse Biosynthetic Systems

The ability of certain microorganisms to utilize exogenous this compound underscores its compatibility with diverse biosynthetic systems, particularly those involved in aminoglycoside production. For example, studies have shown that Micromonospora inyoensis, a producer of sisomicin (B1680986), requires 2-deoxystreptamine (B1221613) for sisomicin production. By feeding this organism with 2-deoxystreptamine-containing pseudodisaccharides and pseudotrisaccharides, researchers were able to demonstrate the bioconversion of these precursors into sisomicin, proposing a pathway for its biosynthesis. Furthermore, heterologous expression of genes involved in 2-deoxystreptamine biosynthesis, such as neo7, neo6, and neo5 from the neomycin gene cluster, in a non-aminoglycoside-producing host like Streptomyces venezuelae has successfully led to the production of 2-deoxystreptamine itself. This capability allows for the engineering of microbial cell factories to produce this crucial scaffold, which can then be further elaborated into various aminoglycoside derivatives.

Enzymatic Modifications and Transformations of this compound

Beyond its role as a direct precursor, this compound is also subject to various enzymatic modifications that are integral to the complete biosynthesis of aminoglycoside antibiotics. These transformations involve the addition of sugar moieties and the phosphorylation of specific hydroxyl groups, catalyzed by specialized enzymes.

Phosphorylation by Kinase Enzymes (e.g., Streptomycin 6-Kinase)

Phosphorylation is a key enzymatic modification in the metabolic pathways of many secondary metabolites, including aminoglycosides. Streptomycin 6-kinase (EC 2.7.1.72) is an enzyme known to catalyze the phosphorylation of streptomycin, converting it to streptomycin 6-phosphate. Importantly, this kinase enzyme can also accept other related compounds as substrates, including dihydrostreptomycin, streptidine, and notably, this compound. This suggests that phosphorylation of this compound can occur, potentially playing a role in regulating its availability or in specific steps of aminoglycoside biosynthesis or modification pathways.

Glycosylation Reactions in Aminoglycoside Formation

Glycosylation, the enzymatic attachment of sugar units, is the defining step in assembling the complex structures of aminoglycoside antibiotics from the this compound aglycone. Glycosyltransferases (GTs) are the enzymes responsible for these reactions, transferring monosaccharides from activated sugar donors (e.g., UDP-sugars) to specific positions on the this compound core or on already attached sugar residues. For example, the kanamycin biosynthetic pathway involves glycosyltransferases like KanF, which can transfer glucose or N-acetylglucosamine to this compound, initiating the formation of pseudodisaccharides. Similarly, enzymes like NeoM and GenM1 have been identified as glycosyltransferases involved in the formation of pseudodisaccharides in the biosynthesis of neomycin and gentamicin, respectively, acting on the 2-deoxystreptamine core. The specificity of these glycosyltransferases for particular sugar donors and acceptor sites on the this compound scaffold is crucial for generating the diverse range of aminoglycoside structures observed in nature. Research into chiral phosphoric acid catalysis has also shown potential for site-selective glycosylation of 2-deoxystreptamine derivatives, offering synthetic routes to novel aminoglycoside analogs.

Compound Name List:

this compound (2-Deoxystreptamine, 2-DOS)

Aminoglycosides

Streptomycin

Neomycin

Kanamycin

Gentamicin

Tobramycin

Paromomycin

Ribostamycin

Sisomicin

Amikacin

Streptidine

2-Deoxy-scyllo-inosose (DOI)

Streptomycin 6-kinase

UDP-glucose

UDP-N-acetylglucosamine

Glucose-6-phosphate

Streptomycin 6-phosphate

ADP

ATP

Streptomutin A

Analytical Methodologies for 2 Deoxystreptidine Research

Spectroscopic Techniques for Structural Elucidation of Biosynthetic Intermediates

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and composition. hyphadiscovery.comspringernature.com In the context of 2-deoxystreptidine biosynthesis, techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for identifying and characterizing the series of intermediates that are transformed from the initial glucose-6-phosphate precursor. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of molecules in solution. springernature.comresearchgate.net In the study of this compound-containing aminoglycosides, NMR is crucial for assigning the complete proton and carbon skeletons and for understanding the conformation of these complex molecules. nih.gov

Two-dimensional (2D) NMR experiments are particularly vital. For instance, phase-sensitive 2D ¹H/¹H COSY spectra have been used to identify the structures of aminoglycosides like amikacin (B45834). nih.gov However, due to chemical shift overlap even at high frequencies, more advanced techniques are often required. 2D relayed coherence transfer experiments (RELAY) can establish additional correlations, allowing for the complete tracing of all scalar connectivities within a molecule. nih.gov This method is powerful enough to identify and assign resonances of different regioisomeric products within a complex reaction mixture, providing insight into the relative reactivity of different functional groups. nih.gov

Furthermore, 2D NMR methods, including both homonuclear and heteronuclear experiments, have been instrumental in achieving the complete proton assignments for antibiotics such as butirosin (B1197908) A and kanamycin (B1662678) A and B. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) experiments on butirosin A revealed a specific stacking arrangement between its xylose and 2,6-diamino-2,6-dideoxyglucose rings, a level of conformational detail that is critical for understanding its biological activity. nih.gov

| NMR Technique | Application in this compound Research | Key Findings |

| ¹H/¹H COSY | Identification of proton-proton couplings in aminoglycosides. nih.govnih.gov | Initial structural identification of amikacin and butirosin A. nih.govnih.gov |

| RELAY | Unambiguous assignment of all cross-peaks, even in complex mixtures. nih.gov | Facile tracing of all scalar connectivities; identification of regioisomeric amikacin haptens in a mixture. nih.gov |

| NOESY | Determination of through-space proton interactions to define molecular conformation. nih.gov | Revealed a stacking arrangement between sugar rings in butirosin A. nih.gov |

| Heteronuclear NMR | Assignment of carbon and other heteroatom signals. nih.gov | Aided in the complete assignment of butirosin A, kanamycin A, and kanamycin B. nih.gov |

Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weights and the identification of compounds within a complex biological sample. In the analysis of the this compound biosynthetic pathway, MS is essential for identifying and quantifying fleeting intermediates.

A key early intermediate in the pathway is 2-deoxy-scyllo-inosose (B3429959). nih.gov A specific and practical quantitative analysis for this compound was developed using Gas Chromatography-Mass Spectrometry (GC-MS) with selected-ion monitoring (SIM). nih.gov This method was crucial for accurately assaying the enzymatic formation of 2-deoxy-scyllo-inosose, the very first stage of this compound biosynthesis. The study also used deuterium-labeled analogs to investigate the mass spectral fragmentation patterns, confirming the identity of the detected compound. nih.gov

More broadly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for metabolic profiling of organisms that produce this compound-containing antibiotics like butirosin. researchgate.net This approach can identify known and novel metabolites involved in various biological pathways, providing a comprehensive view of the metabolic changes that occur during antibiotic production. researchgate.net For example, in the butirosin pathway, MS techniques are critical for characterizing the transfer of the unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain from an acyl carrier protein (BtrI) to the ribostamycin (B1201364) core, a key step in butirosin biosynthesis. nih.gov

| MS Technique | Analyte/Application | Significance in Pathway Analysis |

| GC-MS (SIM) | 2-deoxy-scyllo-inosose | Enabled the first quantitative assay of this key early intermediate, allowing for the study of the enzyme 2-deoxy-scyllo-inosose synthase. nih.gov |

| LC-MS/MS | Metabolic profiling of Bacillus circulans | Identifies a wide range of metabolites, providing insights into the overall metabolic state during butirosin production. researchgate.net |

| MS Analysis | Characterization of acylated intermediates | Confirms the transfer of the AHBA side chain from the acyl carrier protein to the aminoglycoside core in butirosin biosynthesis. nih.gov |

Chromatographic Methods for Separation and Purification in Biosynthesis and Synthesis

Chromatography encompasses a range of powerful separation techniques that are fundamental to the study of biosynthesis and to synthetic chemistry. nih.gov These methods are essential for isolating and purifying specific intermediates or final products from complex mixtures such as fermentation broths or chemical reaction solutions. nih.gov

Ion-exchange chromatography (IEX) is particularly well-suited for the purification of charged molecules like this compound and its aminated biosynthetic precursors. fredhutch.orgcytivalifesciences.com This technique separates molecules based on their net surface charge through reversible interactions with an oppositely charged solid stationary phase. youtube.comharvardapparatus.com Since this compound and its intermediates contain multiple amino groups, they are positively charged at a pH below their isoelectric point (pI). cytivalifesciences.com Therefore, cation-exchange chromatography, which utilizes a negatively charged stationary phase (e.g., carboxymethyl-cellulose), is an effective method for their capture and separation. harvardapparatus.com Bound molecules can then be selectively eluted by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase. cytivalifesciences.comyoutube.com

In the context of synthetic chemistry, flash column chromatography using silica (B1680970) gel is a standard method for purifying intermediates. nih.gov For example, in the synthesis of 2-deoxystreptamine-nucleobase conjugates, intermediates were purified using flash chromatography on a silica gel column after key reaction steps, such as 1,3-dipolar cycloadditions. nih.gov

| Chromatographic Method | Principle of Separation | Application in this compound Research |

| Ion-Exchange (Cation) | Reversible adsorption based on net positive charge. youtube.comharvardapparatus.com | Purification of this compound and its aminated intermediates from fermentation broths or enzymatic reactions. nih.govfredhutch.org |

| Flash Column (Silica Gel) | Adsorption based on polarity. nih.gov | Purification of protected synthetic intermediates in the chemical synthesis of this compound derivatives. nih.gov |

X-ray Crystallography in Enzyme-Ligand Complex Studies

X-ray crystallography provides unparalleled, high-resolution insights into the three-dimensional structure of macromolecules, allowing researchers to visualize the precise interactions between enzymes and their substrates, inhibitors, or cofactors. This technique is vital for understanding the catalytic mechanisms of the enzymes involved in the this compound biosynthetic pathway.

A pivotal enzyme in this pathway is 2-deoxy-scyllo-inosose synthase (DOIS), often referred to as BtrC in the butirosin-producing Bacillus circulans. nih.govnih.gov The crystal structure of BtrC has been solved, providing a detailed view of its architecture. nih.govresearchgate.net More significantly, the structure of BtrC was determined in a complex with the cofactor NAD+ and a substrate analog inhibitor, carbaglucose-6-phosphate. rcsb.orgresearchgate.net This enzyme-ligand complex structure revealed that the active site is located between the N-terminal and C-terminal domains and showed how the inhibitor coordinates a cobalt ion within this site. rcsb.orgresearchgate.net Such structures provide a static snapshot of the enzyme in action, offering crucial information for understanding its multi-step reaction mechanism and for guiding protein engineering efforts. rcsb.org

Another key enzyme, BtrN, a radical S-adenosylmethionine (AdoMet) dehydrogenase, has also been structurally characterized. pnas.org The X-ray crystal structure of BtrN revealed that it contains two [4Fe-4S] clusters and possesses an abridged AdoMet radical fold, a previously undescribed structural motif that redefines the understanding of this enzyme superfamily. pnas.org The structure shows the substrate, 2-deoxy-scyllo-inosamine (B1216308) (DOIA), bound between the two iron-sulfur clusters, providing a structural basis for its dehydrogenation mechanism. pnas.org

| Enzyme | PDB ID | Ligands in Crystal Structure | Key Structural Insights |

| 2-deoxy-scyllo-inosose synthase (DOIS/BtrC) | 2D2X | NAD+, Co²⁺, carbaglucose-6-phosphate (inhibitor) rcsb.orgnih.gov | Revealed the active site location between two domains and the coordination of the inhibitor to a metal ion, providing mechanistic insights. rcsb.orgresearchgate.net |

| Radical SAM Dehydrogenase (BtrN) | 4K37 | S-adenosyl-L-homocysteine, 2-deoxy-scyllo-inosamine (DOIA) | Identified a novel, abridged AdoMet radical fold and showed substrate binding between two [4Fe-4S] clusters, explaining its unique chemistry. pnas.org |

Future Research Directions in 2 Deoxystreptidine Studies

Advancements in Synthetic Biology for Enhanced Production and Diversification

Synthetic biology presents a powerful approach to engineer microbial hosts for the efficient production of 2-deoxystreptidine and its derivatives. nih.govnih.gov By modularizing biological components, researchers can design and construct novel biosynthetic pathways within well-characterized host organisms, potentially leading to higher yields and the creation of diverse chemical structures. nih.gov

Metabolic engineering, a key aspect of synthetic biology, can be employed to optimize precursor supply and redirect cellular metabolism towards the synthesis of the this compound core. researchgate.net This involves the heterologous expression of biosynthetic gene clusters and the manipulation of regulatory networks to enhance the production of natural and semi-synthetic aminoglycosides. rsc.orgresearchgate.net The introduction of genes from different biosynthetic pathways can lead to the creation of hybrid molecules with novel activities.

Future efforts will likely focus on the development of robust and predictable engineered biological platforms. nih.gov This includes the use of combinatorial biosynthesis, where genes from different aminoglycoside pathways are mixed and matched to generate a wide array of new compounds. researchgate.net The table below summarizes key synthetic biology strategies and their potential outcomes for this compound research.

| Synthetic Biology Strategy | Objective | Potential Outcome |

| Metabolic Engineering | Optimize precursor flux and cellular metabolism. researchgate.net | Increased yield of this compound and its derivatives. |

| Heterologous Expression | Transfer biosynthetic pathways into optimized host organisms. researchgate.net | Scalable and efficient production of aminoglycosides. rsc.org |

| Combinatorial Biosynthesis | Combine genes from different pathways. researchgate.net | Generation of novel this compound-containing compounds with diverse structures. |

| Pathway Refactoring | Redesign and optimize biosynthetic gene clusters. | Enhanced control over production and diversification. |

Chemo-Enzymatic Synthesis of this compound Analogues

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to create novel this compound analogues. rsc.orgresearchgate.net This approach allows for the targeted modification of the this compound scaffold, enabling the introduction of chemical moieties not found in nature. researchgate.net

This strategy has been successfully used to generate N-acylated aminoglycosides and other derivatives with potentially improved activity against resistant bacteria. researchgate.net Enzymes such as glycosyltransferases are employed to attach various sugar moieties to a chemically synthesized aglycone core. researchgate.net This method provides a rapid and efficient route to unnatural aminoglycosides. researchgate.net

Future research in this area will likely focus on expanding the toolbox of enzymes available for chemo-enzymatic synthesis and developing more efficient chemical methods for preparing modified this compound cores. nih.gov The integration of chemical and biological steps offers a powerful platform for generating libraries of novel compounds for drug discovery. researchgate.net

| Enzyme Class | Role in Chemo-Enzymatic Synthesis | Example of Generated Analogue |

| Glycosyltransferases | Attachment of diverse sugar units to the this compound core. researchgate.net | Glycosylated macrolactam analogues. researchgate.net |

| Acyltransferases | Introduction of N-acyl groups. researchgate.net | N-acylated aminoglycosides. researchgate.net |

| Methyltransferases | Addition of methyl groups at specific positions. nih.gov | Methylated 2-deoxystreptamine (B1221613) analogs. nih.gov |

Exploration of Novel Enzymatic Activities and Pathways

The discovery and characterization of novel enzymes and biosynthetic pathways are crucial for expanding the diversity of this compound-based molecules. researchgate.netnih.gov Microorganisms remain a rich source of unique biocatalysts that can be harnessed for synthetic purposes. helsinki.fi Genomic mining and functional screening of microbial genomes can lead to the identification of new enzymes with unique specificities and catalytic capabilities. nih.gov

Even enzymes from similar pathways that are highly homologous can exhibit significantly different biochemical properties. researchgate.net A detailed understanding of these enzymes and the complex networks of aminoglycoside biosynthesis will not only illuminate unknown catalytic mechanisms but also enable the generation of novel derivatives with enhanced therapeutic potential. researchgate.net For instance, the discovery of novel methyltransferases has provided tools for creating labeled 2-deoxystreptamine analogs for use in assays. nih.gov

Future research will likely involve the use of genomic enzymology tools to explore the vast sequence-function space within protein families. nih.gov This will facilitate the identification of enzymes with novel activities that can be incorporated into synthetic biology and chemo-enzymatic strategies. helsinki.fi

| Enzyme Discovery Approach | Description | Potential Application |

| Genomic Mining | Searching sequence databases for genes encoding enzymes of interest. nih.gov | Identification of novel glycosyltransferases, aminotransferases, etc. |

| Functional Metagenomics | Screening environmental DNA for novel enzymatic activities. | Discovery of enzymes from uncultured microorganisms. |

| Sequence Similarity Networking | Analyzing relationships within protein families to predict function. nih.gov | Identifying uncharacterized enzyme clusters with potentially new functions. |

Computational and Structural Biology Insights for Enzyme Engineering

Computational and structural biology are indispensable tools for understanding enzyme mechanisms and guiding protein engineering efforts. nih.govscripps.edu By elucidating the three-dimensional structures of enzymes involved in this compound biosynthesis, researchers can gain insights into substrate binding and catalysis. dtu.dk This knowledge is critical for the rational design of enzymes with altered substrate specificity or improved catalytic efficiency. nih.gov

Computational methods, including molecular modeling and de novo design, can be used to predict the effects of mutations on enzyme function. nih.gov These in silico approaches can significantly reduce the experimental effort required to create engineered enzymes with desired properties. fuerstlab.com The integration of computational design with directed evolution and structural analysis provides a powerful workflow for developing novel biocatalysts. nih.gov

Future directions will involve the application of increasingly sophisticated computational tools and the use of advanced structural biology techniques, such as cryo-electron microscopy, to study large enzyme complexes involved in aminoglycoside biosynthesis. scripps.edu These approaches will provide a deeper understanding of the molecular basis of this compound biosynthesis and facilitate the engineering of novel enzymatic activities for the production of next-generation antibiotics. nih.gov

| Methodology | Application in Enzyme Engineering | Expected Outcome |

| X-ray Crystallography | Determination of high-resolution 3D structures of enzymes. dtu.dk | Insights into active site architecture and enzyme-substrate interactions. |

| Molecular Dynamics Simulations | Modeling the dynamic behavior of enzymes and their interactions with substrates. | Understanding conformational changes during catalysis. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzymatic reaction mechanisms at the atomic level. | Elucidation of catalytic mechanisms to guide rational design. |

| Machine Learning | Predicting enzyme properties and the effects of mutations from sequence data. dtu.dk | Accelerated design of enzymes with improved stability, activity, or specificity. |

Q & A

Basic Research Questions

Q. What established laboratory protocols are used for synthesizing 2-Deoxystreptidine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as phosphorylation and cyclization. Protocols often employ protecting groups (e.g., tert-butyldimethylsilyl) to stabilize intermediates during amine functionalization. Reaction optimization includes adjusting pH, temperature, and catalysts (e.g., palladium for cross-coupling). Yield improvements are tracked via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and stereochemistry, while mass spectrometry (MS) confirms molecular weight. Purity is assessed via reverse-phase HPLC with UV detection. For phosphorylated derivatives, ³¹P NMR is critical. Calibration against certified reference materials ensures accuracy .

Table 1 : Analytical Techniques for this compound

| Technique | Application | Detection Limit | Key Considerations |

|---|---|---|---|

| ¹H/¹³C NMR | Structural elucidation | 0.1–1 mmol | Solvent compatibility required |

| ESI-MS | Molecular weight validation | 0.01–1 ppm | Ionization efficiency varies |

| Reverse-phase HPLC | Purity assessment | 0.1–5 μg/mL | Column selection critical |

Advanced Research Questions

Q. How do phosphorylation states of this compound influence its biological activity, and what experimental approaches validate these effects?

- Methodological Answer : Phosphorylation at specific hydroxyl groups (e.g., 4- vs. 6-positions) alters binding affinity to ribosomal targets. Comparative studies use enzymatic phosphorylation (kinase assays) followed by bioactivity tests (e.g., minimum inhibitory concentration assays against Gram-negative bacteria). Structural dynamics are probed via X-ray crystallography or molecular docking simulations .

Q. What strategies address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variability in bacterial strains, assay conditions, or compound purity. Researchers should:

-

Conduct systematic reviews with strict inclusion criteria (e.g., standardized MIC protocols) .

-

Replicate studies under controlled conditions, documenting variables like pH and temperature.

-

Perform meta-analyses to identify confounding factors (e.g., solvent effects on solubility) .

Table 2 : Addressing Data Contradictions in Bioactivity Studies

Conflict Source Resolution Strategy Example Study Adjustment Strain variability Use ATCC-certified bacterial strains Standardize on E. coli ATCC 25922 Solvent effects Compare DMSO vs. aqueous solubility Pre-test solvent toxicity controls

Q. How can computational methods enhance the design of this compound derivatives with improved target specificity?

- Methodological Answer : Density functional theory (DFT) predicts electronic properties affecting ribosomal binding, while molecular dynamics simulations model ligand-receptor interactions. QSAR (quantitative structure-activity relationship) models identify critical substituents (e.g., hydroxyl vs. amino groups) for activity. Experimental validation involves synthesizing top-ranked virtual hits and testing them in cell-free translation assays .

Methodological Best Practices

- Data Analysis : Use statistical tools (e.g., ANOVA for dose-response curves) and visualize trends with scatter plots or heatmaps. Ensure raw data is archived in repositories like Zenodo for transparency .

- Critical Evaluation : Document limitations (e.g., cytotoxicity in mammalian cells) and propose follow-up experiments (e.g., toxicity profiling in primary cell lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.